N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide
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Overview
Description
N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide is a chemical compound characterized by the presence of a morpholine ring attached to a pyridine ring, which is further connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide typically involves the reaction of 6-(morpholin-4-yl)pyridine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or pyridine derivatives.
Scientific Research Applications
N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[6-(morpholin-4-yl)pyridin-3-yl]thiophene-2-carboxamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-(6-morpholin-4-ylpyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C12H15N3O2/c1-2-12(16)14-10-3-4-11(13-9-10)15-5-7-17-8-6-15/h2-4,9H,1,5-8H2,(H,14,16) |
InChI Key |
LHAYQUXWFIHSAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CN=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
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